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molecular formula C5H3NO4S B1304641 5-Nitrothiophene-3-carboxylic acid CAS No. 40357-96-8

5-Nitrothiophene-3-carboxylic acid

Cat. No. B1304641
M. Wt: 173.15 g/mol
InChI Key: VNJUNWUOAKEIKG-UHFFFAOYSA-N
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Patent
US08252936B2

Procedure details

To a suspension of 5-nitro-thiophene-3-carboxylic acid (5.0 g, 29 mmol) in dichloromethane (60 ml) was added oxalyl chloride (2.93 ml, 35 mmol) at room temperature. The mixture was stirred for 30 minutes at room temperature then for 30 minutes at 50° C. The solvent was evaporated and the residue suspended in tetrahydrofuran (30 ml). The solution was used without purification in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][CH:7]=[C:6]([C:9]([OH:11])=O)[CH:5]=1)([O-:3])=[O:2].C(Cl)(=O)C([Cl:15])=O>ClCCl>[N+:1]([C:4]1[S:8][CH:7]=[C:6]([C:9]([Cl:15])=[O:11])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CS1)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.93 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 30 minutes at 50° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The solution was used without purification in the next step

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=CS1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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